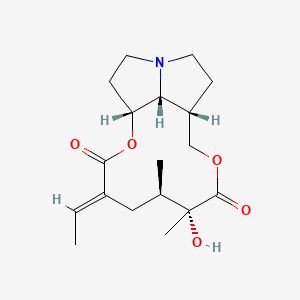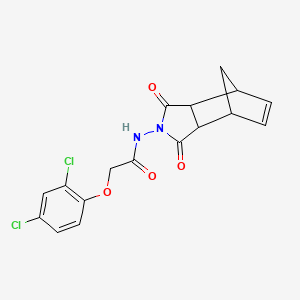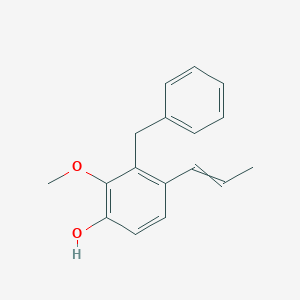![molecular formula C19H20N6OS2 B14144295 2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide CAS No. 369403-14-5](/img/structure/B14144295.png)
2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[108002,1005,9015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pentacyclic core or the acetamide group.
Substitution: Functional groups on the pentacyclic core can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[108002,1005,9
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Biology: It may be used as a probe to study biological processes involving sulfur and nitrogen atoms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Its derivatives might find applications in materials science, such as in the development of new polymers or catalysts.
Mécanisme D'action
The mechanism by which 2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound’s functional groups.
Pathways Involved: The compound may modulate biochemical pathways related to its molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide: shares similarities with other pentacyclic compounds containing sulfur and nitrogen atoms.
Uniqueness
Structural Complexity: The compound’s unique pentacyclic structure with multiple nitrogen and sulfur atoms sets it apart from other similar compounds.
Functional Diversity:
Propriétés
Numéro CAS |
369403-14-5 |
|---|---|
Formule moléculaire |
C19H20N6OS2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-[(14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6OS2/c1-9(2)14-11-6-4-3-5-10(11)13-15-16(28-18(13)22-14)17-23-24-19(25(17)8-21-15)27-7-12(20)26/h8-9H,3-7H2,1-2H3,(H2,20,26) |
Clé InChI |
XZSBNLBJEMUEPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C3=C1CCCC3)C4=C(S2)C5=NN=C(N5C=N4)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)



![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
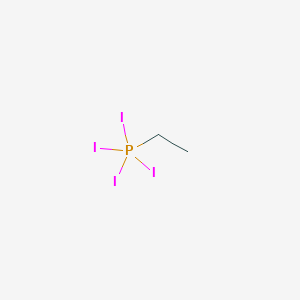
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
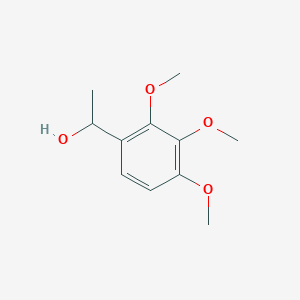
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
